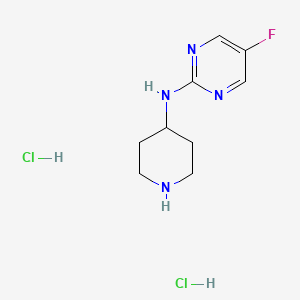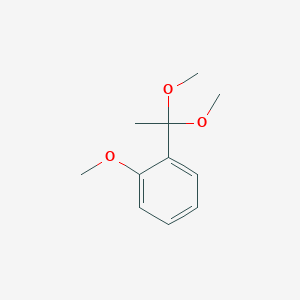
4-Chloro-5-méthoxy-1H-indazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1H-indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Applications De Recherche Scientifique
Agents anti-inflammatoires
Les indazoles ont été identifiés comme des agents anti-inflammatoires puissants. Par exemple, certains dérivés comme le 3-phényl-2-[4-(trifluorométhyl)phényl]-4,5,6,7-tétrahydro-2H-indazole ont montré une activité anti-inflammatoire élevée avec un potentiel ulcérogène minimal . Cela suggère que le 4-chloro-5-méthoxy-1H-indazole pourrait être modifié pour améliorer son efficacité en tant que médicament anti-inflammatoire.
Activité anticancéreuse
Le noyau indazole est une caractéristique commune à de nombreux composés possédant des propriétés anticancéreuses. Des dérivés spécifiques ont été efficaces contre les lignées cellulaires du côlon et du mélanome, ce qui indique que le this compound peut servir de squelette pour développer de nouveaux médicaments anticancéreux .
Propriétés antimicrobiennes
Les dérivés de l'indazole ont été étudiés pour leurs activités antimicrobiennes. Le motif structurel de l'indazole est présent dans plusieurs médicaments commercialisés, ce qui suggère que le this compound pourrait être un composé précieux dans la synthèse de nouveaux agents antimicrobiens .
Effets antidépresseurs
La partie indazole a été associée à des effets antidépresseurs. Cela ouvre des opportunités de recherche pour le this compound dans le développement de nouveaux antidépresseurs .
Applications antihypertensives
Les indazoles peuvent agir comme des inhibiteurs sélectifs de la phosphoinositide 3-kinase δ, ce qui est pertinent pour le traitement des maladies respiratoires. Cette propriété peut être exploitée pour explorer le this compound dans le contexte des médicaments antihypertenseurs .
Synthèse d'inhibiteurs de la phosphoinositide 3-kinase
En raison de sa capacité à inhiber la phosphoinositide 3-kinase δ, le this compound pourrait être utilisé dans la synthèse d'inhibiteurs sélectifs pour le traitement de maladies comme l'asthme et la bronchopneumopathie chronique obstructive .
Inhibiteurs de la monoamine oxydase
Les dérivés de l'indazole ont été étudiés comme des inhibiteurs de la monoamine oxydase, ce qui est important pour le traitement de divers troubles psychiatriques et neurologiques. Les indazoles substitués par le chlore, en particulier, ont montré une puissance en tant qu'inhibiteurs de la monoamine oxydase-A .
Méthodologies de synthèse
Le système cyclique de l'indazole est un élément clé en chimie synthétique, avec diverses stratégies développées pour sa synthèse. Le this compound pourrait être utilisé dans des réactions catalysées par des métaux de transition et des réactions de cyclisation réductrice, contribuant ainsi au progrès des méthodologies synthétiques .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Chloro-5-methoxy-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 4-Chloro-5-methoxy-1H-indazole, have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, thereby affecting mood and behavior. Additionally, 4-Chloro-5-methoxy-1H-indazole has been found to interact with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival .
Cellular Effects
The effects of 4-Chloro-5-methoxy-1H-indazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloro-5-methoxy-1H-indazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 4-Chloro-5-methoxy-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with MAO enzymes results in the inhibition of these enzymes, thereby increasing neurotransmitter levels . Additionally, 4-Chloro-5-methoxy-1H-indazole can activate or inhibit various signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-methoxy-1H-indazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-5-methoxy-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell growth and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-methoxy-1H-indazole vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 4-Chloro-5-methoxy-1H-indazole can cause toxic or adverse effects, including liver damage and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Chloro-5-methoxy-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, 4-Chloro-5-methoxy-1H-indazole can influence metabolic flux and metabolite levels, thereby altering cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 4-Chloro-5-methoxy-1H-indazole within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-Chloro-5-methoxy-1H-indazole can accumulate in certain tissues, affecting its localization and activity . This distribution pattern is important for understanding the compound’s therapeutic potential and side effects.
Subcellular Localization
The subcellular localization of 4-Chloro-5-methoxy-1H-indazole plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-Chloro-5-methoxy-1H-indazole may localize to the mitochondria, where it can influence cellular energy production and apoptosis . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
4-chloro-5-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUSCPKDJJZRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




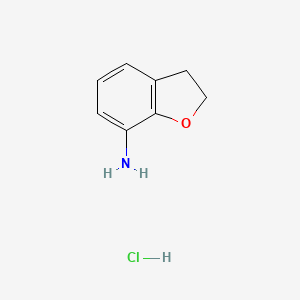
![2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B1458114.png)

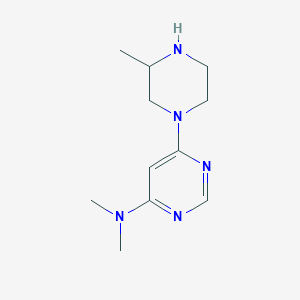


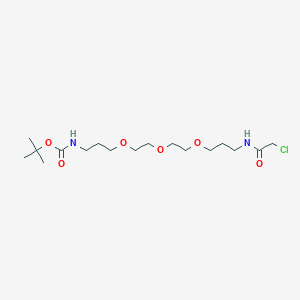
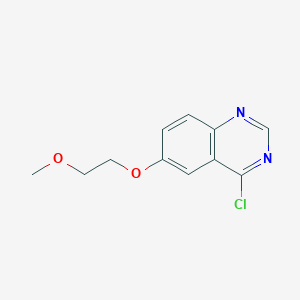
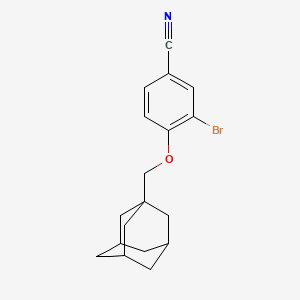
![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine](/img/structure/B1458124.png)
